CH 275

Descripción general

Descripción

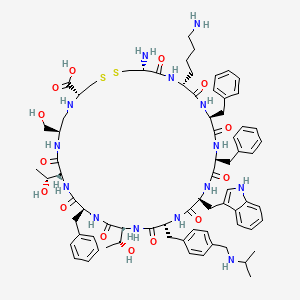

CH 275 es un análogo peptídico de la somatostatina, una hormona que inhibe la liberación de varias otras hormonas. Se une preferentemente al receptor 1 de somatostatina (sst1) con una alta afinidad (K_i = 52 nM). This compound actúa como un potente y selectivo agonista de sst1 (IC_50 = 30.9 nM) y ha sido estudiado por su posible uso en la investigación de la enfermedad de Alzheimer .

Aplicaciones Científicas De Investigación

CH 275 tiene varias aplicaciones de investigación científica, que incluyen:

Química: Utilizado como herramienta para estudiar las interacciones péptido-receptor y la relación estructura-actividad de los análogos de la somatostatina.

Biología: Investigado por su papel en la modulación de la liberación de hormonas y la señalización neuronal.

Medicina: Explorado por sus posibles efectos terapéuticos en la enfermedad de Alzheimer al reducir la carga de placa beta-amiloide en el cerebro.

Industria: Utilizado en el desarrollo de ensayos de diagnóstico y agentes terapéuticos que se dirigen a los receptores de la somatostatina.

Mecanismo De Acción

CH 275 ejerce sus efectos uniéndose al receptor 1 de somatostatina (sst1) con alta afinidad. Esta unión activa el receptor, lo que lleva a la inhibición de la adenilato ciclasa y una disminución de los niveles de monofosfato de adenosina cíclico (AMPc). Los efectos posteriores incluyen la modulación de la liberación de hormonas y las vías de señalización neuronal. En la investigación de la enfermedad de Alzheimer, se ha demostrado que this compound aumenta la actividad de la neprilisina, que degrada los péptidos beta-amiloide y reduce la formación de placa en el cerebro .

Análisis Bioquímico

Biochemical Properties

CH 275 plays a crucial role in biochemical reactions by acting as a potent and selective agonist for somatostatin receptor 1 (sst1). It binds to sst1 with a Ki of 52 nM, demonstrating high affinity and specificity . This interaction is essential for modulating various physiological processes, including neurotransmission, hormone secretion, and cell proliferation. This compound also displays IC50 values of 30.9 nM for sst1, 345 nM for sst3, and greater than 1 μM for sst2, sst4, and sst5, indicating its selectivity for sst1 . The compound’s ability to activate neprilysin activity further highlights its biochemical significance .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to activate neprilysin activity in primary neuron-based cell culture systems, which include hippocampal, cortical, and striatal neurons . This activation is crucial for the degradation of amyloid-beta peptides, suggesting a potential therapeutic role in neurodegenerative diseases such as Alzheimer’s disease . Additionally, this compound’s interaction with somatostatin receptors can regulate hormone secretion and inhibit cell proliferation, further emphasizing its impact on cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with somatostatin receptor 1 (sst1). By acting as a selective agonist, this compound activates sst1, leading to downstream signaling events that modulate various physiological processes . This activation can result in the inhibition of adenylate cyclase, reduction of cyclic AMP levels, and subsequent regulation of ion channels and protein kinases. Furthermore, this compound’s ability to activate neprilysin activity suggests a mechanism involving the degradation of amyloid-beta peptides, which is critical for mitigating neurodegenerative processes . The compound’s selective binding and activation of sst1 highlight its potential as a therapeutic agent for conditions involving somatostatin receptor dysregulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. This compound is recommended to be stored at -20°C, protected from light, and kept dry and sealed to maintain its stability . In vitro studies have shown that this compound can robustly increase the expression of neprilysin in the hippocampus over extended periods, leading to a clear reduction in amyloid-beta plaque load without causing toxic side effects . These findings suggest that this compound’s effects are sustained over time, making it a valuable tool for long-term studies in neurodegenerative research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that this compound, when administered via osmotic pump at a concentration of 56 μM for two weeks, decreases the level of neprilysin/SRIF in App knock-in mice . Additionally, direct injection of this compound into the Lacunosum molecular layer of 2-month-old AppNL-G-F mice for four months resulted in a robust increase in neprilysin expression in the hippocampus, accompanied by a clear reduction in amyloid-beta plaque load . These findings indicate that this compound’s effects are dose-dependent and can significantly impact neurodegenerative processes at appropriate concentrations .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s activation of neprilysin activity suggests its role in the degradation of amyloid-beta peptides, a critical process in neurodegenerative disease management . Additionally, this compound’s interaction with somatostatin receptors can influence metabolic flux and metabolite levels, further highlighting its significance in biochemical pathways . The compound’s involvement in these pathways underscores its potential as a therapeutic agent for conditions involving metabolic dysregulation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s selective binding to somatostatin receptor 1 (sst1) facilitates its localization to specific cellular compartments where sst1 is expressed . This targeted distribution is crucial for this compound’s efficacy in modulating physiological processes and exerting its therapeutic effects. Additionally, this compound’s ability to activate neprilysin activity in the hippocampus suggests its accumulation in regions affected by neurodegenerative processes . These findings highlight the importance of this compound’s transport and distribution in achieving its desired effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound’s selective binding to somatostatin receptor 1 (sst1) directs it to specific cellular compartments where sst1 is expressed . This localization is critical for this compound’s ability to modulate cell signaling pathways and exert its therapeutic effects. Additionally, this compound’s activation of neprilysin activity in the hippocampus suggests its localization to regions involved in amyloid-beta degradation . The compound’s subcellular localization underscores its potential as a targeted therapeutic agent for conditions involving somatostatin receptor dysregulation and neurodegenerative processes .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

CH 275 se sintetiza mediante la síntesis peptídica en fase sólida (SPPS), un método comúnmente utilizado para la producción de péptidos. La síntesis implica la adición gradual de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. Las condiciones de reacción suelen incluir el uso de grupos protectores para evitar reacciones secundarias no deseadas y reactivos de acoplamiento para facilitar la formación de enlaces peptídicos.

Métodos de Producción Industrial

La producción industrial de this compound sigue principios similares a la síntesis a escala de laboratorio, pero a mayor escala. Los sintetizadores peptídicos automatizados se utilizan a menudo para aumentar la eficiencia y la reproducibilidad. El producto final se purifica mediante cromatografía líquida de alta resolución (HPLC) para alcanzar el nivel de pureza deseado.

Análisis De Reacciones Químicas

Tipos de Reacciones

CH 275 se somete a diversas reacciones químicas, que incluyen:

Oxidación: La formación de enlaces disulfuro entre residuos de cisteína.

Reducción: La escisión de enlaces disulfuro.

Sustitución: El reemplazo de aminoácidos específicos en la secuencia peptídica.

Reactivos y Condiciones Comunes

Oxidación: Peróxido de hidrógeno o yodo en condiciones suaves.

Reducción: Ditiotreitol (DTT) o tris(2-carboxietil)fosfina (TCEP) en condiciones reductoras.

Sustitución: Derivados de aminoácidos con grupos protectores apropiados y reactivos de acoplamiento como N,N'-diisopropilcarbodiimida (DIC) e hidroxibenzotriazol (HOBt).

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen péptidos modificados con actividad biológica o estabilidad alterada. Por ejemplo, la oxidación conduce a la formación de péptidos cíclicos con enlaces disulfuro, lo que mejora su estabilidad.

Comparación Con Compuestos Similares

Compuestos Similares

Octreótido: Otro análogo de la somatostatina con un perfil de afinidad de receptor más amplio.

Lanreótido: Un análogo de la somatostatina de acción prolongada utilizado en el tratamiento de la acromegalia.

Pasireótido: Un análogo de la somatostatina con alta afinidad por múltiples subtipos de receptores de somatostatina.

Singularidad de CH 275

This compound es único debido a su alta selectividad para el receptor 1 de somatostatina (sst1), lo que lo convierte en una herramienta valiosa para estudiar las funciones específicas de este subtipo de receptor. Su potente actividad agonista y su capacidad para modular la actividad de la neprilisina en modelos de enfermedad de Alzheimer lo distinguen aún más de otros análogos de la somatostatina .

Propiedades

IUPAC Name |

(4R,7R,10R,13S,16R,19R,22S,25S,28S,31R,34R)-34-amino-31-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-9,12,15,18,21,24,27,30,33-nonaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H98N14O14S2/c1-43(2)77-37-50-29-27-49(28-30-50)35-59-70(97)88-64(45(4)91)73(100)86-60(34-48-22-12-7-13-23-48)71(98)87-63(44(3)90)72(99)80-52(40-89)39-79-62(74(101)102)42-104-103-41-54(76)65(92)81-56(26-16-17-31-75)66(93)82-57(32-46-18-8-5-9-19-46)67(94)83-58(33-47-20-10-6-11-21-47)68(95)85-61(69(96)84-59)36-51-38-78-55-25-15-14-24-53(51)55/h5-15,18-25,27-30,38,43-45,52,54,56-64,77-79,89-91H,16-17,26,31-37,39-42,75-76H2,1-4H3,(H,80,99)(H,81,92)(H,82,93)(H,83,94)(H,84,96)(H,85,95)(H,86,100)(H,87,98)(H,88,97)(H,101,102)/t44-,45-,52-,54+,56-,57+,58+,59-,60+,61+,62+,63-,64-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFOPEPKKBBIGHF-RXUBGYFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CNC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1C(=O)N[C@H](CN[C@@H](CSSC[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)[C@@H](C)O)CC3=CC=C(C=C3)CNC(C)C)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6)CC7=CC=CC=C7)CCCCN)N)C(=O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H98N14O14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1471.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does CH-275 interact with its target, the sst1 receptor, and what are the downstream effects?

A: CH-275 exhibits high affinity binding to sst1, acting as an agonist. [] This binding triggers a cascade of intracellular signaling events. In hypothalamic neurons, CH-275 binding to sst1 increases sensitivity to glutamate, leading to enhanced neuronal excitability. [] This effect is mediated through a pertussis toxin-insensitive pathway, suggesting the involvement of G-proteins other than Gi/o. [] In pancreatic beta cells, CH-275 selectively inhibits N-type Ca2+ channels, ultimately suppressing insulin secretion. [] This effect is pertussis toxin-insensitive and involves coupling of sst1 to CaV2.2 channels. []

Q2: What is the structural characterization of CH-275?

A: CH-275 is a cyclic undecapeptide. Its complete structure and synthesis pathway, including the incorporation of 4-(N-isopropyl)-aminomethylphenylalanine (IAmp) at position 9, are detailed in scientific literature. [] This modification is crucial for its high affinity and selectivity for sst1.

Q3: How does the structure of CH-275 impact its activity, potency, and selectivity for sst1?

A: The incorporation of IAmp at position 9 is crucial for CH-275's high affinity and selectivity for sst1. [] Modifications such as D-Trp substitution with D2Nal, N-terminal carbamoylation, and monoiodination have been explored, with varying effects on affinity and selectivity. [] Reducing the ring size generally leads to a loss of affinity for all somatostatin receptor subtypes. []

Q4: What are the observed physiological effects of CH-275 in different cell types and tissues?

A4: CH-275 has shown diverse effects in various models:

- Hypothalamic Neurons: Increases sensitivity to glutamate, enhancing neuronal excitability. [, ]

- Pancreatic Beta Cells: Inhibits N-type Ca2+ channels, suppressing insulin secretion. []

- Hippocampus: Inhibits both NMDA and AMPA receptor-mediated responses, suggesting a role in modulating synaptic transmission. []

- Gastric Emptying: When injected intracisternally, it does not significantly affect gastric emptying, unlike sst5 agonists. []

Q5: What research tools and resources are valuable for studying CH-275 and its interactions with sst1?

A5: Key research tools and resources include:

- Selective agonists and antagonists: For dissecting the roles of specific sst subtypes. [, , ]

- Cell lines expressing specific sst subtypes: For in vitro studies of receptor binding and downstream signaling. [, ]

- Animal models: For investigating the physiological effects of CH-275 in vivo. [, ]

- Electrophysiology techniques: To study the effects of CH-275 on neuronal excitability and synaptic transmission. [, , ]

- Molecular biology techniques: To analyze sst1 receptor expression and downstream signaling pathways. []

Q6: What are the historical milestones and contributions of CH-275 to the research field?

A: CH-275 was one of the first highly selective sst1 agonists developed, significantly advancing our understanding of this receptor subtype's specific roles. [] Its use has helped delineate the distinct physiological effects mediated by sst1 compared to other sst subtypes, particularly in neuronal signaling and insulin secretion. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[4-(acetyloxy)phenyl]propanoate](/img/structure/B561488.png)

![Azepino[2,1-b]quinazolin-12(6H)-one,7,8,9,10-tetrahydro-4-hydroxy-](/img/structure/B561497.png)

![(1S,2R)-7,10-diazatricyclo[8.4.0.02,7]tetradeca-3,5,11,13-tetraene](/img/structure/B561503.png)